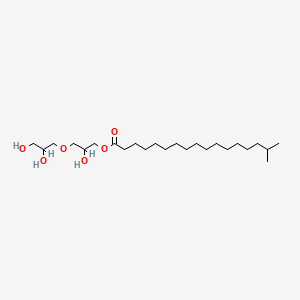
Diglycerin monoisostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycerin monoisostearate is a compound widely used in various industries due to its unique properties. It is an ester formed from the reaction of polyglycerol and isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in cosmetics, food, and pharmaceuticals .
Preparation Methods
Diglycerin monoisostearate is synthesized through the esterification of polyglycerol with isostearic acid. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. Industrial production often involves heating the reactants to high temperatures to ensure complete esterification. The resulting product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Diglycerin monoisostearate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diglycerin monoisostearate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in various chemical formulations.
Biology: It is used in the preparation of biological samples for microscopy.
Medicine: It is used in the formulation of drug delivery systems to enhance the bioavailability of active ingredients.
Industry: It is used in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties
Mechanism of Action
The mechanism of action of polyglyceryl-2 monoisostearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and improve the texture and consistency of products. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which help to stabilize emulsions and enhance the delivery of active ingredients .
Comparison with Similar Compounds
Diglycerin monoisostearate is often compared with other similar compounds, such as:
Polyglyceryl-2 triisostearate: This compound has similar emulsifying properties but is used more in decorative cosmetics due to its ability to disperse pigments.
Polyglyceryl-3 diisostearate: This compound is used in formulations requiring higher emulsifying power and stability.
This compound stands out due to its balance of emulsifying properties and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
81752-33-2 |
|---|---|
Molecular Formula |
C24H48O6 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O6/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)30-20-23(27)19-29-18-22(26)17-25/h21-23,25-27H,3-20H2,1-2H3 |
InChI Key |
WVRJNKBXUMGBGG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


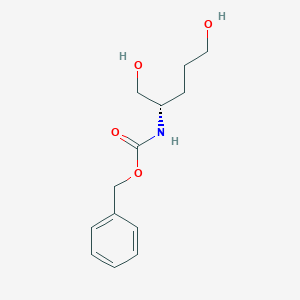
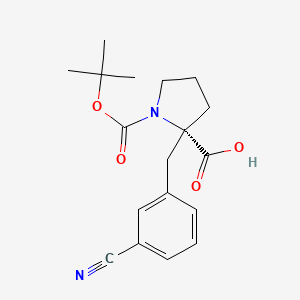
![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
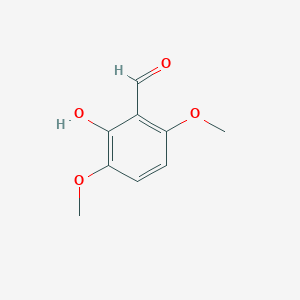
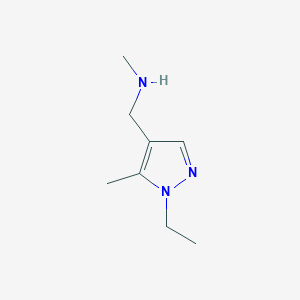
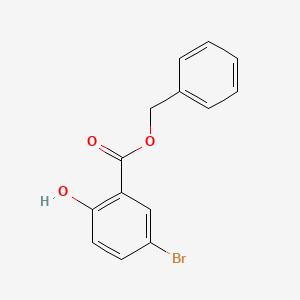
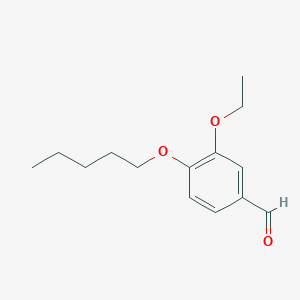
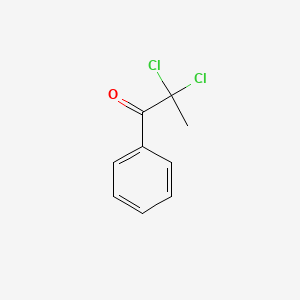
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)
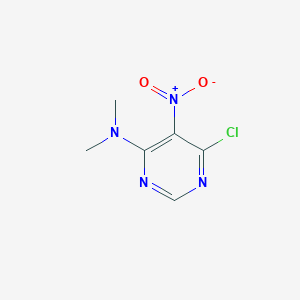
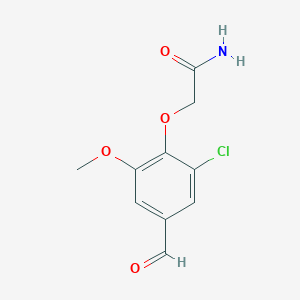
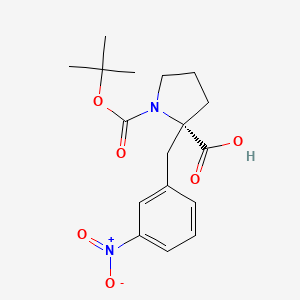
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
